1-BENZYL-2,3-DIMETHYL-N~5~-[4-(1H-1,2,4-TRIAZOL-1-YLMETHYL)PHENYL]-1H-INDOLE-5-CARBOXAMIDE
Overview
Description
1-BENZYL-2,3-DIMETHYL-N~5~-[4-(1H-1,2,4-TRIAZOL-1-YLMETHYL)PHENYL]-1H-INDOLE-5-CARBOXAMIDE is a complex organic compound that belongs to the class of indole derivatives. Indoles are significant heterocyclic systems found in many natural products and drugs, known for their diverse biological activities . This particular compound features a unique combination of an indole core, a triazole ring, and various functional groups, making it a subject of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-BENZYL-2,3-DIMETHYL-N~5~-[4-(1H-1,2,4-TRIAZOL-1-YLMETHYL)PHENYL]-1H-INDOLE-5-CARBOXAMIDE typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.
Introduction of the Triazole Ring:
Functional Group Modifications:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
1-BENZYL-2,3-DIMETHYL-N~5~-[4-(1H-1,2,4-TRIAZOL-1-YLMETHYL)PHENYL]-1H-INDOLE-5-CARBOXAMIDE undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogenating agents, nucleophiles like amines and thiols
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
1-BENZYL-2,3-DIMETHYL-N~5~-[4-(1H-1,2,4-TRIAZOL-1-YLMETHYL)PHENYL]-1H-INDOLE-5-CARBOXAMIDE has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-BENZYL-2,3-DIMETHYL-N~5~-[4-(1H-1,2,4-TRIAZOL-1-YLMETHYL)PHENYL]-1H-INDOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
1-benzyl-1H-1,2,3-triazole: Shares the triazole ring but lacks the indole core.
2,3-dimethylindole: Contains the indole core but lacks the triazole ring.
N-benzylindole: Similar indole structure with a benzyl group but without the triazole moiety.
Uniqueness
1-BENZYL-2,3-DIMETHYL-N~5~-[4-(1H-1,2,4-TRIAZOL-1-YLMETHYL)PHENYL]-1H-INDOLE-5-CARBOXAMIDE is unique due to its combination of an indole core and a triazole ring, which imparts distinct chemical and biological properties. This dual functionality allows it to interact with a broader range of molecular targets and exhibit diverse biological activities .
Properties
IUPAC Name |
1-benzyl-2,3-dimethyl-N-[4-(1,2,4-triazol-1-ylmethyl)phenyl]indole-5-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N5O/c1-19-20(2)32(16-21-6-4-3-5-7-21)26-13-10-23(14-25(19)26)27(33)30-24-11-8-22(9-12-24)15-31-18-28-17-29-31/h3-14,17-18H,15-16H2,1-2H3,(H,30,33) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPRRSQQPKQECMO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=C1C=C(C=C2)C(=O)NC3=CC=C(C=C3)CN4C=NC=N4)CC5=CC=CC=C5)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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